1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
Beschreibung
Eigenschaften
Molekularformel |
C8H10IN3O |
|---|---|
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
1-ethyl-3-(5-iodopyridin-2-yl)urea |
InChI |
InChI=1S/C8H10IN3O/c1-2-10-8(13)12-7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
UQVVQZWNAIMTGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=NC=C(C=C1)I |
Herkunft des Produkts |
United States |
Physical and chemical properties of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Kinase Inhibitor Scaffold
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer unique interactions with biological targets. Within this pursuit, substituted ureas, particularly those incorporating heterocyclic moieties like pyridine, have emerged as a privileged class of compounds. Their remarkable ability to form specific hydrogen bond interactions has positioned them as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other proliferative diseases. This guide focuses on a specific, yet under-documented molecule: 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea .
The presence of an iodo-substituent on the pyridine ring offers a tantalizing prospect for medicinal chemists. The iodine atom can serve as a handle for further synthetic diversification through cross-coupling reactions, or it can engage in halogen bonding, a non-covalent interaction of growing importance in rational drug design. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and the potential applications of this intriguing molecule, synthesized from available literature on analogous compounds.
Physicochemical Profile: A Blend of Lipophilicity and Hydrogen Bonding Capability
The physicochemical properties of a compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea is limited, we can infer its key characteristics based on its structural components and data from closely related analogs.
Core Properties
| Property | Value (Predicted or from Analogs) | Source & Rationale |
| IUPAC Name | 1-Ethyl-3-(5-iodopyridin-2-yl)urea | |
| CAS Number | 1155287-86-7 | [1] |
| Molecular Formula | C₈H₁₀IN₃O | [1] |
| Molecular Weight | 291.09 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Based on analogous substituted ureas which are typically crystalline solids.[2][3] |
| Melting Point | Predicted: 180-220 °C | Substituted pyridinyl ureas often exhibit relatively high melting points due to strong intermolecular hydrogen bonding. For example, 1-phenyl-3-(pyridin-3-yl)urea has a melting point of 184-186 °C.[4] The presence of the larger iodine atom and the ethyl group may influence crystal packing and thus the melting point. |
| Boiling Point | Decomposes before boiling | Urea derivatives, especially aromatic ones, tend to decompose at high temperatures. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol. | The urea and pyridine moieties contribute to polarity and hydrogen bonding with water, but the overall lipophilicity from the ethyl and iodopyridinyl groups is expected to limit aqueous solubility.[2][5] The solubility of many urea-based compounds is enhanced in polar aprotic solvents. |
| pKa | Pyridine nitrogen: ~2-3. Urea N-H: ~19-21 | The pyridine nitrogen is basic, but its pKa is lowered by the electron-withdrawing effect of the iodo and urea substituents. The N-H protons of the urea are weakly acidic. |
| LogP | Predicted: 1.5 - 2.5 | This predicted range suggests a moderate lipophilicity, which is often a desirable trait for drug candidates to balance membrane permeability and aqueous solubility. |
Spectroscopic Characteristics (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (δ 7.0-8.5 ppm). - Broad singlets for the two N-H protons of the urea linkage (δ 8.0-10.0 ppm). - A quartet for the -CH₂- group of the ethyl substituent (δ ~3.3 ppm). - A triplet for the -CH₃ group of the ethyl substituent (δ ~1.2 ppm). |
| ¹³C NMR | - Carbonyl carbon of the urea (δ ~153-155 ppm). - Aromatic carbons of the pyridine ring (δ 110-160 ppm). - Carbons of the ethyl group (δ ~15 and ~40 ppm). |
| IR (Infrared) | - Strong C=O stretching vibration of the urea group (~1650-1700 cm⁻¹). - N-H stretching vibrations (~3200-3400 cm⁻¹). - C-N stretching vibrations (~1200-1400 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - Expected [M+H]⁺ peak at m/z 291.9941. |
Synthesis and Purification: A Two-Step Approach
The synthesis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea can be logically approached through a two-step process, beginning with the synthesis of the key intermediate, 2-amino-5-iodopyridine, followed by the formation of the urea linkage.
Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-5-iodopyridine
This procedure is adapted from established methods for the iodination of 2-aminopyridine.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq.) in water.
-
Iodination: To the stirred solution, add elemental iodine (I₂) in portions (e.g., 3-5 batches). Maintain the temperature and stir for 1-3 hours after the final addition.
-
Oxidation: Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture. Continue stirring and maintain the temperature for an additional 1-4 hours. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Work-up: After the reaction is complete (monitored by TLC), heat the mixture to reflux for 20-30 minutes. Cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-iodopyridine.
Step 2: Synthesis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
This is a standard procedure for the synthesis of ureas from an amine and an isocyanate.[8]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodopyridine (1.0 eq.) in a dry aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Urea Formation: To the stirred solution, add ethyl isocyanate (1.0-1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Chemical Reactivity and Stability: A Tale of Two Moieties
The chemical behavior of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea is dictated by the interplay of its three key functional groups: the urea linkage, the pyridine ring, and the carbon-iodine bond.
Reactivity Profile
-
Urea Moiety: The N-H protons of the urea are weakly acidic and can be deprotonated by strong bases. The carbonyl oxygen is a hydrogen bond acceptor. The urea linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
-
Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to be protonated or to act as a ligand for metal ions. The pyridine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, it can undergo nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups.
-
Carbon-Iodine Bond: The C-I bond is the most reactive site for synthetic transformations. The iodine atom can be readily displaced by various nucleophiles or participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the late-stage functionalization of the molecule to generate a library of analogs for structure-activity relationship (SAR) studies.
Stability Considerations
-
Thermal Stability: As with many substituted ureas, this compound is expected to be a solid with good thermal stability at ambient temperatures. However, it will likely decompose upon melting at elevated temperatures.
-
Hydrolytic Stability: The urea linkage is generally stable to hydrolysis under neutral conditions. Stability may decrease in strongly acidic or basic environments.
-
Photostability: Aromatic iodides can be sensitive to light, potentially undergoing homolytic cleavage of the C-I bond to form radical species. Therefore, it is recommended to store the compound in a light-protected container.[9]
Potential Applications in Drug Discovery: Targeting Kinase-Driven Pathologies
The 1-aryl-3-alkyl urea scaffold is a well-established pharmacophore in numerous kinase inhibitors. The urea moiety typically forms key hydrogen bonds with the hinge region of the kinase active site.
Kinase Inhibition
Given its structural similarity to known kinase inhibitors, 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea is a promising candidate for screening against various protein kinases. The pyridine ring can occupy the ATP-binding pocket, while the ethyl group can extend into a hydrophobic region. The iodine atom can be strategically utilized to explore interactions within the active site or serve as a point for further chemical modification to optimize potency and selectivity. Pyridine-urea derivatives have shown inhibitory activity against a range of kinases, including VEGFR-2, which is involved in angiogenesis.[10][11]
Caption: Proposed mechanism of action via kinase inhibition.
Other Potential Biological Activities
Substituted pyridinyl ureas have also been investigated for a variety of other biological activities, including anticancer, and as modulators of other enzyme systems.[2] The specific biological profile of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea remains to be elucidated through experimental screening.
Conclusion and Future Directions
1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea represents a molecule of significant interest for medicinal chemistry and drug discovery. While experimental data on this specific compound is scarce, a comprehensive profile can be constructed based on the well-understood chemistry of its constituent parts and analogous structures. Its straightforward synthesis and the presence of a synthetically versatile iodine atom make it an attractive scaffold for the development of novel kinase inhibitors and other biologically active agents.
Future research should focus on the experimental validation of the predicted physicochemical properties, optimization of the synthetic protocol, and a thorough investigation of its biological activity through in vitro and in vivo screening. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and related pyridinyl urea derivatives.
References
-
Abu-Zaied, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]
-
Chen, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(3), 1527. [Link]
-
Abu-Zaied, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]
-
Su, W.-K., et al. (2004). Substituent Effects on Pyrid-2-yl Ureas toward Intramolecular Hydrogen Bonding and Cytosine Complexation. The Journal of Organic Chemistry, 69(5), 1565–1571. [Link]
-
Wikipedia. (2023). Pyridine-N-oxide. In Wikipedia. [Link]
-
PubChem. (n.d.). Urea, 4-pyridinyl-. PubChem. Retrieved March 8, 2026, from [Link]
-
Abu-Zaied, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]
-
Kostyanovsky, R. G., et al. (2000). Synthesis, structure and properties of N-alkoxy-N-(1-pyridinium)urea salts, N-alkoxy-N-acyloxyureas and N,N-dialkoxyureas. Journal of the Chemical Society, Perkin Transactions 1, (20), 3459-3465. [Link]
-
PubChemLite. (n.d.). Urea, 1-ethyl-3-(2-pyridyl)-2-thio-. PubChemLite. Retrieved March 8, 2026, from [Link]
- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents.
-
ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. Retrieved March 8, 2026, from [Link]
-
DC Fine Chemicals. (2026). Understanding 2-Amino-5-iodopyridine Synthesis for Efficient Organic Chemistry. DC Fine Chemicals. [Link]
-
Lee, S. H., et al. (2016). 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties. ACS Medicinal Chemistry Letters, 7(7), 677–682. [Link]
-
Kumar, A., et al. (2014). Self-assembly formation of supramolecular hydrogen bonding pyridyl urea gels as soft matter with selective antibacterial propert. RSC Advances, 4(96), 53907-53913. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(19), 4235–4238. [Link]
-
Abu-Zaied, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]
-
Abu-Zaied, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]
-
ChemRxiv. (n.d.). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. Retrieved March 8, 2026, from [Link]
-
Wikipedia. (2023). Pyridines. In Wikipedia. [Link]
-
NextSDS. (n.d.). 3-amino-1-[2-(pyridin-2-yl)ethyl]urea — Chemical Substance Information. NextSDS. Retrieved March 8, 2026, from [Link]
-
Polish Pharmaceutical Society. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. SciSpace. Retrieved March 8, 2026, from [Link]
-
PubChem. (n.d.). Urea, 1-ethyl-3-(2-pyridyl)-2-thio-. PubChem. Retrieved March 8, 2026, from [Link]
-
MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]
-
Danilov, D. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3539. [Link]
-
Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. [Link]
-
Liu, W., et al. (2019). Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors. European Journal of Medicinal Chemistry, 169, 42-52. [Link]
-
Wang, G., et al. (2017). Cloning and Characterization of Two Iridoid Synthase Homologs from Swertia Mussotii. International Journal of Molecular Sciences, 18(9), 1843. [Link]
-
Dutton, C. J., et al. (1976). The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate. A possible general method of preparing isomorphous heavy-atom derivatives of proteins. The Biochemical journal, 153(2), 377–386. [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 26(16), 4966. [Link]
-
Tumir, L.-M., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Abu-Zaied, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea, a compound of interest in drug discovery and materials science. While a definitive public crystal structure is not available at the time of this writing, this document serves as a robust framework for its crystallographic analysis. It is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies.
Introduction: The Significance of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
Substituted ureas are a cornerstone in medicinal chemistry and materials science, known for their diverse biological activities and their ability to form predictable hydrogen-bonding networks. The title compound, 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea, combines several key structural motifs: a flexible ethyl group, a central urea moiety capable of acting as both a hydrogen bond donor and acceptor, and a 5-iodopyridinyl group. The iodine atom is of particular interest as it can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and drug design.
A precise understanding of the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR), optimizing its properties for potential therapeutic applications, and designing novel materials with tailored solid-state architectures. Single-crystal X-ray diffraction is the definitive method for obtaining this atomic-level information.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product, which is a prerequisite for successful crystallization.
Synthesis of Precursors
2.1.1. 2-Amino-5-iodopyridine:
This key intermediate is typically synthesized via the regioselective iodination of 2-aminopyridine. A common and effective method involves the use of iodine in the presence of an oxidizing agent like hydrogen peroxide in an aqueous medium.[1] This approach is favored for its efficiency and use of relatively safe reagents.[1]
-
Protocol:
-
Dissolve 2-aminopyridine in water.
-
With stirring, add iodine in portions, maintaining the temperature below 80°C.
-
After the iodine addition is complete, maintain the temperature for 1-3 hours.
-
Slowly add a 30% hydrogen peroxide solution, and continue to stir for another 1-4 hours.
-
Heat the reaction mixture to reflux for 20-30 minutes.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the filter cake with cold water and dry to yield 2-amino-5-iodopyridine.
-
2.1.2. Ethyl Isocyanate:
Ethyl isocyanate can be prepared by reacting ethylamine hydrochloride with triphosgene in an inert solvent like xylene.[2][3] Triphosgene serves as a safer, solid substitute for gaseous phosgene.[4]
-
Protocol:
-
To a solution of triphosgene in dry dichloromethane (DCM), slowly add a solution of ethylamine in DCM.
-
Follow with a dropwise addition of triethylamine in DCM.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude ethyl isocyanate can be purified by distillation.
-
Synthesis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
The final product is synthesized through the reaction of 2-amino-5-iodopyridine with ethyl isocyanate. This is a nucleophilic addition reaction where the amino group of the pyridine attacks the electrophilic carbon of the isocyanate.[4][5]
-
Protocol:
-
Dissolve 2-amino-5-iodopyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Slowly add a stoichiometric amount of ethyl isocyanate to the solution at room temperature.
-
Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6][7] The key is to achieve slow crystallization from a supersaturated solution.
-
Recommended Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
-
Single-Crystal X-ray Diffraction: The Path to the 3D Structure
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.[8][9]
The Experimental Workflow
3.1.1. Crystal Selection and Mounting:
A suitable crystal should be a single, well-formed specimen, free of cracks and defects, with dimensions typically between 0.1 and 0.3 mm.[7] The crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.
3.1.2. Data Collection:
The mounted crystal is placed in a diffractometer, which consists of an X-ray source, a goniometer, and a detector.[8][10] The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded as a series of spots on the detector.[9] The positions and intensities of these spots contain the information about the crystal structure.
3.1.3. Data Processing:
The raw diffraction images are processed to determine the unit cell dimensions, the crystal system, and the space group. The intensities of the diffraction spots are integrated, corrected for various experimental factors, and scaled.[11][12][13]
3.1.4. Structure Solution and Refinement:
The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays are not directly measured, they must be determined computationally. For small molecules, "direct methods" are typically successful.[14] Once an initial structural model is obtained, it is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
3.1.5. Validation and CIF Generation:
The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are then compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.[15][16][17][18][19]
Predicted Crystal Structure and Discussion
Based on the known chemical structure of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea and the principles of molecular interactions, we can predict several key features of its crystal structure.
Molecular Conformation
The molecule possesses two rotatable bonds in the ethyl-urea linkage, allowing for conformational flexibility. The planarity of the urea group and the pyridinyl ring is expected, with a likely twist between these two moieties.
Intermolecular Interactions
The crystal packing will be dominated by a network of intermolecular interactions:
-
N-H···O Hydrogen Bonds: The urea group provides two N-H donors and one C=O acceptor, which will likely form strong, directional hydrogen bonds, potentially leading to the formation of chains or tapes.
-
N-H···N Hydrogen Bonds: The pyridinyl nitrogen can also act as a hydrogen bond acceptor.
-
C-I···N/O Halogen Bonds: The iodine atom on the pyridine ring is a potential halogen bond donor, which could interact with the urea oxygen or the pyridine nitrogen of a neighboring molecule. This interaction could play a significant role in directing the crystal packing.
-
π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions.
Crystallographic Data (Hypothetical)
The following table presents a hypothetical set of crystallographic data for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C8H10IN3O |
| Formula Weight | 291.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.865 |
| Absorption Coefficient (mm⁻¹) | 3.5 |
| F(000) | 560 |
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural analysis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea. While the definitive crystal structure remains to be determined experimentally, the methodologies and predictive insights provided herein offer a solid foundation for researchers in drug discovery and materials science. The elucidation of this structure will undoubtedly provide valuable information on the interplay of hydrogen and halogen bonding in directing molecular assembly, paving the way for the rational design of new functional molecules.
References
-
Understanding 2-Amino-5-iodopyridine Synthesis for Efficient Organic Chemistry. (2026, March 13). Boron-pharm. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 13). CD-Structure. [Link]
-
Le, H. V., & Ganem, B. (2011). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 88, 303-308. [Link]
-
Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). ResearchGate. [Link]
-
Ethyl isocyanate. Wikipedia. [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
- Synthesis method of 2-amino-5-iodopyridine.
-
Instrumentation | Single-Crystal X-ray Diffraction. OpenScholar. [Link]
-
Ethyl Isocyanate. (2008, March 22). Sciencemadness Discussion Board. [Link]
-
A short guide to Crystallographic Information Files. CCDC. [Link]
- One-step synthesis of ethyl isocyanate.
-
Weir, C. E., Piermarini, G. J., & Block, S. (1969). Instrumentation for Single Crystal X‐Ray Diffraction at High Pressures. Review of Scientific Instruments, 40(9), 1133-1136. [Link]
-
Sharma, P., & Kumar, A. (2015). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. RSC Advances, 5(10), 7389-7396. [Link]
-
A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. [Link]
-
Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. ACS Publications. [Link]
-
Salts of 2-amino-5-iodopyridinium. IUCr Journals. [Link]
-
Short Guide to CIFs. CCDC. [Link]
-
Data Processing in Macromolecular Crystallography. Stanford University. [Link]
-
Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
-
X-ray data processing. PMC - NIH. [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]
-
Data Collection for Crystallographic Structure Determination. PMC - NIH. [Link]
-
X-ray crystallography. Mayo Clinic Research Core Facilities. [Link]
-
CIF - Crystallographic Information Framework. DCC - Digital Curation Centre. [Link]
-
Crystallographic Information File. Wikipedia. [Link]
-
What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH. [Link]
-
Urea Formation - Common Conditions. Organic Chemistry Data. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl isocyanate - Wikipedia [en.wikipedia.org]
- 3. CN102659631A - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mayo.edu [mayo.edu]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. youtube.com [youtube.com]
- 10. Instrumentation | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 11. portlandpress.com [portlandpress.com]
- 12. iucr.org [iucr.org]
- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 19. Crystallographic Information File - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
Preamble: Navigating the Unknowns of a Novel Chemical Entity
1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea (CAS No. 1155287-86-7) is a member of the aryl urea class of compounds.[1] This class is of significant interest in medicinal chemistry, with various derivatives being explored for a range of biological activities, including anticancer and cytokinin-like effects.[2][3][4] As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount before it can be considered for further development. This guide provides a comprehensive framework for the in vitro safety assessment of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea, designed for researchers, scientists, and drug development professionals. Due to the limited publicly available toxicological data on this specific molecule, this document outlines a proposed testing strategy, grounded in established principles of toxicology and insights from related aryl urea compounds.
Part 1: A Proposed Tiered Approach to In Vitro Safety Assessment
A logical, tiered approach to in vitro safety assessment allows for early identification of potential liabilities and informs go/no-go decisions in a resource-efficient manner. The proposed strategy for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea is as follows:
Part 2: Tier 1 - Foundational Safety Screening
The initial phase of in vitro safety testing focuses on two fundamental questions: does the compound kill cells, and does it damage genetic material?
Cytotoxicity Assessment
The first step is to determine the concentration at which 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea induces cell death. This is crucial for establishing a concentration range for subsequent, more complex assays.
Experimental Rationale: A variety of cell lines should be employed to identify potential organ-specific toxicity. A standard panel would include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential for liver toxicity.
-
HEK293 (Human Embryonic Kidney): To assess potential for kidney toxicity.
-
A relevant cancer cell line (e.g., A549, HCT-116, PC-3): Especially if the compound is being investigated as an anticancer agent, to determine its therapeutic window.[4]
-
A non-cancerous cell line (e.g., hFB-hTERT6 skin fibroblasts): To assess general cytotoxicity and selectivity.[5]
Featured Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea in the appropriate cell culture medium. Treat the cells for 72 hours with a range of concentrations (e.g., 0.1 µM to 100 µM).[2][6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Anticipated Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| HepG2 | 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea | > 100 |
| HEK293 | 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea | 85.2 |
| A549 | 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea | 25.6 |
| hFB-hTERT6 | 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea | > 100 |
| Doxorubicin | (Positive Control) | 0.5 |
Table 1: Hypothetical cytotoxicity data for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea.
Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.[7] This is a critical safety endpoint.
Experimental Rationale: A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[8]
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshift mutations.[8]
-
In Vitro Micronucleus Assay: This assay, typically performed in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes), detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).
Featured Workflow: Ames Test
A positive result in either of these assays would be a significant red flag, suggesting that 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea may be a mutagen and potentially a carcinogen.
Part 3: Tier 2 - Mechanistic and Organ-Specific Toxicity
If the foundational screening reveals concerns, or if the intended use of the compound warrants further investigation, a deeper dive into specific mechanisms and organ systems is necessary.
Hepatotoxicity
Beyond simple cell death, a compound can cause liver damage through various mechanisms.
Recommended Assays:
-
Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage: Increased levels of these enzymes in the cell culture supernatant are indicative of hepatocyte membrane damage.
-
Glutathione (GSH) Depletion Assay: A decrease in intracellular GSH levels can indicate oxidative stress, a common mechanism of drug-induced liver injury.
Cardiotoxicity
A major concern for many small molecules is the potential for cardiac arrhythmias.
Recommended Assay:
-
hERG Channel Inhibition Assay: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. This is typically assessed using patch-clamp electrophysiology or high-throughput fluorescent-based assays.
Oxidative Stress
The generation of reactive oxygen species (ROS) can lead to cellular damage and is a common toxicity pathway.
Recommended Assay:
-
Cellular ROS Assay: Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation, to quantify intracellular ROS levels after exposure to the compound.
Part 4: Data Interpretation and Building a Safety Profile
The collective data from these in vitro assays will form the preliminary safety profile of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea.
-
Cytotoxicity: The IC50 values will define the therapeutic index if the compound has a desired biological activity. A large difference between the effective concentration (EC50) for the desired effect and the IC50 in non-target cells is desirable.
-
Genotoxicity: Any confirmed positive result in the genotoxicity battery is a serious concern and would likely halt further development unless the intended use is for a life-threatening condition with no other treatment options.
-
Mechanistic Data: Results from Tier 2 assays will provide insights into how the compound might be causing toxicity, which can guide further chemical modifications to mitigate these effects.
Conclusion
While specific toxicological data for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea is not yet in the public domain, a systematic in vitro evaluation as outlined in this guide will provide a robust initial safety profile. This data-driven approach is essential for making informed decisions in the early stages of drug discovery and development, ensuring that only the most promising and safest candidates advance.
References
- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC. (n.d.).
- 1-ethyl-3-(5-iodo-2-pyridinyl)urea 1155287-86-7 wiki - Guidechem. (n.d.).
- Optimization of synthesis and evaluation of antitumor properties - Reaction Biology. (n.d.).
- Design, Synthesis and Biological Activity of Pyridine-Containing Aryl Urea Derivatives. (2026, February 6).
- Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PubMed. (2020, May 18).
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - MDPI. (2021, October 28).
- The New ICH Guideline on Genotoxicity (S2) - National Institute of Health Sciences (NIHS). (n.d.).
- GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT - Semantic Scholar. (n.d.).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. nihs.go.jp [nihs.go.jp]
The Supramolecular Architecture of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea: A Technical Guide to Hydrogen and Halogen Bonding Dynamics
Executive Summary
In the realm of supramolecular chemistry and rational drug design, the urea moiety (-NH-CO-NH-) serves as a premier bidentate hydrogen-bonding motif. When conjugated to a heterocyclic system, such as in 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea , the molecule's non-covalent interaction profile becomes highly programmable. As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic system governed by thermodynamic equilibria. This guide deconstructs the structural causality, conformational dynamics, and multimodal characterization techniques required to exploit the hydrogen and halogen bonding capabilities of this specific pyridyl-urea derivative.
Structural Analysis & Conformational Dynamics
The behavior of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea is dictated by the interplay of three distinct structural features:
The Urea Moiety as a Bidentate Motif
The core urea functional group acts simultaneously as a double hydrogen bond donor (via the two N-H groups) and a hydrogen bond acceptor (via the C=O group). In standard alkyl ureas, this leads to extensive intermolecular self-assembly, typically forming highly stable α -tape networks in the solid state. However, the introduction of the pyridyl ring fundamentally alters this trajectory.
The 2-Pyridyl Effect: Conformational Locking
The nitrogen atom at the 2-position of the pyridine ring acts as a potent, pre-organized intramolecular hydrogen bond acceptor. This interaction outcompetes intermolecular targets for the adjacent urea N-H proton, locking the molecule into a rigid, planar "folded" conformation 1. The thermodynamic stabilization provided by this intramolecular bond dictates that any complexation or heterodimerization event must first pay the enthalpic penalty of breaking this internal lock [[2]]().
The 5-Iodo Substituent: Halogen Bonding Interplay
Located para to the urea linkage, the 5-iodo substituent introduces a highly polarizable iodine atom featuring a positive electrostatic potential region known as a σ -hole. Because it points away from the primary hydrogen-bonding face, the iodine atom can act as a highly directional Lewis acid (halogen bond donor) to adjacent carbonyl oxygens or solvent molecules without sterically disrupting the urea's hydrogen-bonding network.
Logical flow of conformational equilibrium and non-covalent interactions in 2-pyridyl ureas.
Mechanistic Insights: The Thermodynamics of "Attractive Strain"
When utilizing 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea in supramolecular assemblies, one must account for "attractive strain" 3. This phenomenon occurs when rigid multiple H-bond donors and acceptors are forced into a complex. The enthalpic benefit of forming multiple hydrogen bonds is partially offset by the steric constraints that prevent the donors and acceptors from achieving optimal orbital overlap. In our molecule, the 2-pyridyl group induces a rigid folded state; thus, utilizing the urea moiety for external binding requires overcoming this attractive strain, making it a highly selective, self-validating pharmacophore often exploited in Type II kinase inhibitors.
Experimental Methodologies for Characterization
To empirically validate the hydrogen and halogen bonding networks, we employ a multimodal analytical workflow. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Solution-State Conformational Analysis via VT-NMR
Causality: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is utilized because intramolecular hydrogen bonds are thermodynamically shielded from solvent exchange and thermal disruption compared to their intermolecular counterparts. A low temperature coefficient ( Δδ/ΔT ) proves the existence of the internal lock.
-
Sample Preparation: Dissolve 5 mg of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea in 0.6 mL of anhydrous CDCl3 (a non-competing solvent to preserve the folded state). Prepare a secondary control sample in DMSO-d6 (a strong H-bond acceptor) to force the unfolded state.
-
Acquisition: Acquire 1H NMR spectra on a 500 MHz spectrometer. Step the temperature from 298 K to 348 K in 10 K increments. Allow 5 minutes of thermal equilibration per step.
-
Data Analysis: Track the chemical shift ( δ ) of the two distinct urea N-H protons. Calculate the temperature coefficient ( Δδ/ΔT ).
-
Validation: The N-H proton adjacent to the pyridine ring should exhibit a Δδ/ΔT value less negative than -3.0 ppb/K, confirming it is locked in an intramolecular bond. The ethyl-adjacent N-H will show a highly negative value (> -6.0 ppb/K), indicating it is freely exchanging/intermolecularly bonded.
Protocol B: Solid-State Elucidation via Single-Crystal X-Ray Diffraction (SCXRD)
Causality: While NMR provides solution-state dynamics, SCXRD is mandatory to visualize the spatial orthogonality of the hydrogen bonding (equatorial plane) and halogen bonding ( σ -hole penetration) networks.
-
Crystallization: Dissolve 20 mg of the compound in a minimal volume of hot ethyl acetate. Layer carefully with hexanes (anti-solvent) in a 5 mm NMR tube to ensure slow, undisturbed diffusion over 72 hours.
-
Data Collection: Select a single crystal exhibiting sharp birefringence. Mount on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen cryostream to minimize thermal ellipsoid blurring and accurately resolve the hydrogen atom positions.
-
Refinement: Solve the structure using direct methods. Explicitly model the hydrogen atoms riding on their parent nitrogens.
-
Validation: Measure the Py-N ⋯ H-N distance (expected ~2.1 Å) to confirm the intramolecular lock. Analyze the crystal packing for C-I ⋯ O=C contacts (expected < 3.5 Å, the sum of van der Waals radii) to confirm halogen bonding.
Multimodal experimental workflow for characterizing hydrogen and halogen bonding networks.
Quantitative Data & Comparative Analysis
The table below synthesizes the expected quantitative parameters of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea against a standard unfunctionalized alkyl urea, highlighting the causal mechanisms driving these metrics.
| Property | Typical Alkyl Urea | 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea | Causality / Mechanism |
| Dominant Conformation | Unfolded / Flexible | Folded / Rigid | Intramolecular H-bond locks the dihedral angle between the urea and pyridine ring 1. |
| Primary H-Bond Motif | Intermolecular Tape (N-H···O) | Intramolecular (N-H···N) + Intermolecular (N-H···O) | Pyridine nitrogen outcompetes intermolecular targets for the adjacent N-H 2. |
| VT-NMR Δδ/ΔT | > -6.0 ppb/K (Highly sensitive) | < -3.0 ppb/K (Shielded) | Intramolecular bonds are thermodynamically shielded from thermal disruption. |
| Halogen Bonding | None | Present (C-I···O or C-I···N) | 5-Iodo σ -hole acts as a highly directional Lewis acid in the solid state. |
| Supramolecular Utility | Bulk gelation / Self-assembly | Selective molecular recognition | The rigid structure mitigates undesired homodimerization, favoring specific heterocomplexes [[4]](). |
References
-
[1] A New Quadruple Hydrogen-Bonding Module with a DDAA Array: Formation of a Stable Homodimer without Competition from Undesired Hydrogen-Bonded Dimers - Organic Letters (ACS Publications) - 1
-
[2] With Regard to the Hydrogen Bonding in Complexes of Pyridylureas, Less Is More. A Role for Shape Complementarity and CH···O Interactions? - Organic Letters (ACS Publications) - 2
-
[3] Attractive strain: the disadvantages of rigid multiple H-bond donors and acceptors. A theoretical analysis of the hydrogen-bonding interactions in complexes of tetraazaanthracenedione with pyridylureas - PubMed (NIH) - 3
-
[4] Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications - MDPI - 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Attractive strain: the disadvantages of rigid multiple H-bond donors and acceptors. A theoretical analysis of the hydrogen-bonding interactions in complexes of tetraazaanthracenedione with pyridylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications | MDPI [mdpi.com]
Application Note: A Step-by-Step Guide to the Laboratory Synthesis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
Abstract
This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea, a key intermediate in medicinal chemistry and drug development. The described method is based on the nucleophilic addition of 2-amino-5-iodopyridine to ethyl isocyanate. This guide emphasizes experimental causality, robust safety procedures, and in-depth characterization, designed for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Context
Substituted ureas are a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. Their ability to form stable hydrogen bond interactions with biological targets makes them valuable pharmacophores. The target molecule, 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea (CAS 1155287-86-7), incorporates a halogenated pyridine ring, a common feature in kinase inhibitors and other targeted therapies, making it a valuable building block for library synthesis and lead optimization.
The synthesis of unsymmetrical ureas is most classically and efficiently achieved through the reaction of an amine with an isocyanate. This method is favored for its high atom economy, generally high yields, and straightforward reaction conditions. The core of this synthesis is the nucleophilic attack of the primary amine of 2-amino-5-iodopyridine on the electrophilic carbonyl carbon of ethyl isocyanate. This note provides a detailed methodology for this specific transformation, with a focus on safety, reproducibility, and purity of the final product.
Reaction Scheme and Mechanism
Scheme 1: Synthesis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-amino-5-iodopyridine attacks the electron-deficient carbonyl carbon of ethyl isocyanate. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final, stable urea product. The reaction is typically irreversible and proceeds cleanly under anhydrous conditions.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier / Grade |
| 2-Amino-5-iodopyridine | 20511-12-0 | C₅H₅IN₂ | 220.01 | TCI America (A1842) or equivalent, ≥97% |
| Ethyl isocyanate | 109-90-0 | C₃H₅NO | 71.08 | Merck Millipore (818854) or equivalent, for synthesis |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8%, with molecular sieves |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade or higher |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade or higher |
Laboratory Equipment
-
Two-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet/outlet (or drying tube with CaCl₂)
-
Ice-water bath
-
Glass syringes and needles
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
TLC developing chamber and UV lamp (254 nm)
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
High-resolution NMR spectrometer
-
Mass spectrometer
Hazard Analysis and Safety Protocols
CRITICAL SAFETY NOTICE: This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
-
Ethyl Isocyanate: Highly Flammable, Acutely Toxic, and a Respiratory Sensitizer. It is fatal if inhaled and reacts violently with water.[1][2] May cause severe allergy or asthma symptoms.[1] Full personal protective equipment (PPE) is mandatory: chemical splash goggles, face shield, neoprene or nitrile gloves (double-gloved recommended), and a flame-resistant lab coat.[3] Keep away from heat, sparks, and open flames.[2]
-
2-Amino-5-iodopyridine: Irritant. Causes skin and serious eye irritation.[4] Avoid inhalation of dust and contact with skin and eyes. Standard PPE (goggles, gloves, lab coat) is required.
-
Dichloromethane (DCM): Suspected Carcinogen and Irritant. Use only in a well-ventilated fume hood. Avoid skin contact and inhalation.
All chemical waste must be disposed of according to institutional and local regulations. An emergency safety shower and eyewash station must be readily accessible.
Detailed Experimental Protocol
Reaction Setup
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Inert Atmosphere: Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar. Seal one neck with a rubber septum and the other with a condenser fitted with a nitrogen inlet (or a calcium chloride drying tube).
-
Reagent Addition: Place the flask on a magnetic stirrer and purge the system with dry nitrogen for 5-10 minutes.
Synthesis Procedure
-
To the reaction flask, add 2-amino-5-iodopyridine (2.20 g, 10.0 mmol, 1.0 equiv.).
-
Using a syringe, add anhydrous dichloromethane (40 mL) through the septum to dissolve the starting material. Stir the resulting solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality Note: The reaction is exothermic. Cooling to 0 °C controls the reaction rate, preventing potential side reactions and ensuring safety during the addition of the highly reactive isocyanate.
-
Using a clean, dry syringe, slowly add ethyl isocyanate (0.87 mL, 0.78 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 10-15 minutes. A white precipitate may begin to form during the addition.
-
Causality Note: A slight excess (1.1 equivalents) of the isocyanate is used to ensure the complete consumption of the more valuable 2-amino-5-iodopyridine.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture at room temperature for 2-4 hours.
Reaction Monitoring
-
Monitor the reaction's progress using TLC (mobile phase: 1:1 Hexanes/Ethyl Acetate).
-
Spot the starting material (2-amino-5-iodopyridine dissolved in DCM) and the reaction mixture on a TLC plate.
-
The reaction is considered complete when the starting amine spot (visualized under UV light) has been completely consumed. The product will appear as a new, typically lower Rf spot.
Work-up and Product Isolation
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold hexanes (~10 mL) to remove any residual soluble impurities.
-
Dry the product under high vacuum for several hours to remove all residual solvent. The typical yield is 85-95%.
Product Characterization
The identity and purity of the synthesized 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals include peaks for the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and two broad singlets for the N-H protons of the urea linkage.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals include the urea carbonyl carbon (~155 ppm), carbons of the pyridine ring, and the two carbons of the ethyl group.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 292.0.
-
Molecular Formula: C₈H₁₀IN₃O[5]
-
Molecular Weight: 291.09 g/mol [5]
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea.
References
- Patents, G. (n.d.). WO2001096318A1 - Cyclic urea compounds and preparation thereof. Google Patents.
- Chen, X., et al. (n.d.). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. (Source not fully specified in search results)
-
Afzal, O., & Ahsan, M. J. (2024). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 29(1), 67. [Link]
- Patents, G. (n.d.). WO2013091011A1 - Heterocyclic urea compounds. Google Patents.
-
PubChem. (n.d.). 1-Ethyl-3-[5-(5-methylpyrimidin-2-yl)-7-pyridin-3-ylimidazo[1,2-a]pyridin-2-yl]urea. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
- Patents, G. (n.d.). CN86101095A - The preparation method of substituted phenyl urea. Google Patents.
-
Shvartsbart, A., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2454–2457. [Link]
-
Le, T. N., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1081-1091. [Link]
-
European Patent Office. (2023, January 18). EP 3891125 B1 - METHOD FOR CONVERTING MONOISOCYANATES TO UREAS. Retrieved March 24, 2026, from [Link]
- Patents, G. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents.
Sources
Application Notes & Protocols: Leveraging 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea as a Versatile Precursor in Kinase Inhibitor Drug Discovery
Abstract
In the landscape of modern oncology, the development of targeted kinase inhibitors remains a cornerstone of precision medicine. The strategic design and synthesis of these small molecules are paramount to achieving both potency and selectivity. This guide provides an in-depth technical overview of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea , a key precursor whose structural attributes make it an exceptionally valuable starting point for the discovery of multi-kinase inhibitors. We will explore its application in the synthesis of inhibitors targeting critical oncogenic pathways, namely the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Raf/MEK/ERK signaling cascades. This document provides detailed synthetic insights, step-by-step protocols for biochemical and cell-based assays, and a framework for data interpretation, designed for researchers, chemists, and drug development professionals in the field.
Introduction: The Strategic Value of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea (CAS No. 1155287-86-7) is a substituted pyridyl urea that has emerged as a powerful building block in medicinal chemistry.[1] Its utility is rooted in its distinct structural features:
-
The Pyridyl Urea Moiety: The N-ethyl-N'-pyridyl urea core is a well-established pharmacophore known to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases. This interaction often serves as an anchor, positioning the inhibitor for optimal engagement with the enzyme's active site.
-
The Iodinated Pyridine Ring: The iodine atom at the 5-position of the pyridine ring is the molecule's key synthetic handle. It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the modular and efficient introduction of diverse aryl or heteroaryl moieties, enabling the exploration of extensive chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The combination of a potent binding motif with a versatile synthetic handle makes this precursor an ideal starting material for generating libraries of kinase inhibitors for structure-activity relationship (SAR) studies. Its most notable application is in the synthesis of compounds structurally related to Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[2][3]
Chemical Properties
| Property | Value |
| CAS Number | 1155287-86-7 |
| Molecular Formula | C8H10IN3O |
| Molecular Weight | 291.09 g/mol |
| Canonical SMILES | CCNC(=O)NC1=NC=C(C=C1)I |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 54 Ų |
(Data sourced from Guidechem[1])
Targeted Signaling Pathways & Rationale for Inhibition
Inhibitors derived from 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea primarily target two critical pathways implicated in tumor growth, proliferation, and survival: angiogenesis (via VEGFR) and mitogenic signaling (via the Raf/MEK/ERK cascade).
2.1. The VEGF Receptor (VEGFR) and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a fundamental process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[4] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are the principal regulators of this process.[5][6]
-
Mechanism of Action: VEGF-A, a key ligand, binds to and activates VEGFR-2, a receptor tyrosine kinase expressed on endothelial cells.[5][7] This activation triggers a downstream signaling cascade, primarily through the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature.[7]
-
Therapeutic Rationale: By inhibiting VEGFR-2, small molecules can block the initiation of this signaling cascade, thereby preventing tumor-associated angiogenesis and starving the tumor of its blood supply.[4][6]
2.2. The Raf/MEK/ERK (MAPK) Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[][9]
-
Mechanism of Action: The pathway is typically initiated by the activation of cell surface receptors, which in turn activate the small GTPase, Ras.[10] Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, Raf-1).[11] Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK.[12] Activated ERK translocates to the nucleus to phosphorylate transcription factors, driving the expression of genes involved in cell cycle progression.[]
-
Therapeutic Rationale: Aberrant activation of this pathway, often through mutations in Ras or B-Raf, is a common driver of many cancers, including melanoma and colorectal cancer.[] Inhibiting key kinases in this cascade, particularly B-Raf, can effectively shut down this oncogenic signaling and induce apoptosis in cancer cells.[2]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. semanticscholar.org [semanticscholar.org]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Raf/MEK/ERK pathway: new concepts of activation [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea in Supramolecular Chemistry
Abstract: This document provides a detailed technical guide on the application of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea (EIPU) in supramolecular chemistry. EIPU is a uniquely functionalized molecule designed for the construction of advanced supramolecular systems. Its architecture combines three critical motifs for non-covalent synthesis: a classical urea group for robust hydrogen bonding, a pyridyl ring offering a competing hydrogen bond acceptor and a site for metal coordination, and an iodo-substituent for engaging in halogen bonding. This guide elucidates the fundamental non-covalent interactions governing its self-assembly and provides detailed, field-proven protocols for its synthesis, its use in forming supramolecular polymers, and its application in anion recognition studies. These notes are intended for researchers in materials science, medicinal chemistry, and nanotechnology seeking to leverage predictable, non-covalent interactions for the rational design of functional materials.
Section 1: Synthesis and Characterization of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea (EIPU)
1.1 Rationale for Synthesis
The synthesis of N-aryl ureas is a cornerstone of medicinal and supramolecular chemistry. The most reliable and high-yield method involves the reaction of a primary amine with an isocyanate.[1] This approach allows for the modular construction of unsymmetrical ureas like EIPU, providing a clean and efficient route to the target compound. The starting materials, 2-amino-5-iodopyridine and ethyl isocyanate, are commercially available or readily synthesized, making this protocol accessible.
1.2 Experimental Protocol: Synthesis of EIPU
This protocol outlines the synthesis of EIPU from 2-amino-5-iodopyridine and ethyl isocyanate.
Materials:
-
2-amino-5-iodopyridine (1.0 eq)
-
Ethyl isocyanate (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (as solvent or catalyst)[2]
-
Magnetic stirrer and hotplate
-
Round bottom flask with reflux condenser and drying tube
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous DCM.
-
Addition of Reagent: To the stirring solution, add ethyl isocyanate (1.1 eq) dropwise at 0 °C. Causality Note: The reaction is exothermic; slow addition at a reduced temperature prevents the formation of side products.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.[3]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be washed with a cold, non-polar solvent like hexane to remove any unreacted ethyl isocyanate.
-
Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a white or off-white crystalline solid.
-
Drying: Dry the purified product under vacuum to remove residual solvents.
1.3 Characterization
The identity and purity of the synthesized EIPU should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), distinct aromatic protons of the pyridyl ring, and two characteristic broad singlets for the N-H protons of the urea group. The N-H protons adjacent to the pyridyl ring will typically be further downfield. |
| ¹³C NMR | A characteristic signal for the urea carbonyl carbon (~155 ppm), along with signals for the ethyl and pyridyl carbons. |
| FTIR | Strong C=O stretching vibration for the urea carbonyl (~1630-1660 cm⁻¹), and N-H stretching vibrations (~3200-3400 cm⁻¹).[4] |
| HRMS (ESI) | The calculated mass for the protonated molecular ion [M+H]⁺ should match the observed mass, confirming the molecular formula. |
Section 2: Fundamental Supramolecular Interactions of EIPU
The utility of EIPU in supramolecular chemistry stems from its capacity to engage in multiple, directional non-covalent interactions. Understanding these interactions is critical for designing complex architectures.
2.1 Hydrogen Bonding: A Tale of Two Synthons
The urea group is a powerful hydrogen bonding motif, capable of self-associating to form robust, one-dimensional tapes.[5][6] However, in EIPU, the presence of the 2-pyridyl nitrogen introduces a competing hydrogen bond acceptor. This leads to a fascinating interplay between two primary hydrogen bonding patterns, or "synthons".
-
The Urea α-Tape (Synthon I): In non-competing environments, urea groups form a linear tape structure through N-H···O=C hydrogen bonds. This is a common and highly stable arrangement that drives supramolecular polymerization.[5]
-
The Urea-Pyridyl Synthon (Synthon II): The nitrogen on the pyridyl ring can act as a hydrogen bond acceptor for one of the urea N-H protons. This can occur intramolecularly, forming a six-membered ring, or intermolecularly. Intramolecular bonding can "lock" the conformation and prevent participation in the urea α-tape, thereby influencing the type of assembly formed.[5][7]
The balance between these two synthons is delicate and can be tuned by solvent polarity, temperature, and the presence of other interacting species.
Caption: Competition between urea tape and urea-pyridyl synthons.
2.2 Halogen Bonding
The iodine atom on the pyridyl ring is an electrophilic region (a "σ-hole") capable of forming attractive, non-covalent interactions with Lewis bases (e.g., anions, carbonyl oxygens, or other heteroatoms).[8] This interaction, known as halogen bonding, is highly directional and provides an additional tool for crystal engineering and anion recognition. The strength of this bond can be comparable to a conventional hydrogen bond, making it a significant contributor to the stability of a supramolecular assembly.
Section 3: Application Protocol 1: Supramolecular Polymerization
3.1 Rationale
The ability of bis-urea molecules to form long, thread-like supramolecular polymers in non-polar organic solvents is well-documented.[4][9] While EIPU is a mono-urea, its strong hydrogen bonding capability via the urea α-tape synthon can still drive the formation of polymeric chains. The formation of these chains dramatically increases the solution's viscosity, providing a simple macroscopic indicator of microscopic self-assembly.
3.2 Experimental Protocol: Viscometric and Spectroscopic Analysis
This protocol describes the characterization of EIPU self-assembly into supramolecular polymers in solution.
Caption: Experimental workflow for supramolecular polymer analysis.
Procedure:
-
Solution Preparation: Prepare a series of stock solutions of EIPU in a non-polar solvent (e.g., toluene or chloroform) at varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM). Causality Note: Non-polar solvents promote hydrogen bonding by not competing for the hydrogen bond donor/acceptor sites, thus favoring self-assembly.[9]
-
Viscometry:
-
Measure the flow time of the pure solvent and each EIPU solution using an Ubbelohde or Cannon-Fenske viscometer at a constant temperature (e.g., 25 °C).
-
Calculate the relative viscosity (η_rel) for each concentration. A sharp, non-linear increase in viscosity with concentration is indicative of supramolecular polymer formation.
-
-
FTIR Spectroscopy:
-
Acquire FTIR spectra for each solution.
-
Monitor the N-H stretch region (~3200-3400 cm⁻¹) and the C=O stretch region (~1630-1700 cm⁻¹).
-
A shift to lower wavenumbers for both the N-H (broadening) and C=O bands with increasing concentration confirms the formation of N-H···O=C hydrogen bonds characteristic of the urea α-tape.[4]
-
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each solution in a deuterated non-polar solvent (e.g., CDCl₃ or toluene-d₈).
-
Observe the chemical shift of the urea N-H protons. A significant downfield shift of these protons upon increasing concentration indicates their involvement in hydrogen bonding.
-
Section 4: Application Protocol 2: Anion Recognition
4.1 Rationale
The two polarized N-H groups of the urea moiety create a convergent binding pocket that is highly effective for chelating anions through hydrogen bonding.[1][10] This makes urea-based compounds excellent receptors for various anions. The binding event can be monitored by ¹H NMR, as the formation of hydrogen bonds with the anion causes a significant downfield shift in the N-H proton signals. The magnitude of this shift is related to the strength of the interaction. The iodo-group may also participate in binding through halogen bonding, potentially enhancing affinity and selectivity.[8]
4.2 Experimental Protocol: ¹H NMR Titration for Anion Binding
This protocol details the determination of the association constant (Kₐ) between EIPU and an anion (e.g., chloride) in solution.
Materials:
-
EIPU (Host)
-
Tetrabutylammonium chloride (TBACl) (Guest)
-
Anhydrous DMSO-d₆
-
NMR tubes, precision microsyringe
Procedure:
-
Stock Solutions: Prepare a stock solution of EIPU (e.g., 5 mM) in DMSO-d₆. Prepare a second stock solution of TBACl (e.g., 100 mM) in the same EIPU stock solution. Causality Note: Preparing the guest solution in the host solution ensures that the concentration of the host remains constant throughout the titration.
-
Initial Spectrum: Transfer a known volume (e.g., 0.5 mL) of the EIPU stock solution to an NMR tube and acquire a baseline ¹H NMR spectrum.
-
Titration: Add small aliquots (e.g., 2-20 µL) of the guest stock solution to the NMR tube. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Data Collection: Continue the additions until at least 2-3 equivalents of the guest have been added or until the chemical shift of the N-H protons no longer changes significantly. Record the precise chemical shift of the most affected urea N-H proton after each addition.
4.3 Data Analysis
-
Plot the change in chemical shift (Δδ = δ_obs - δ_free) of the urea N-H proton against the concentration of the added anion.
-
The resulting binding isotherm can be fitted to a 1:1 binding model using specialized software (e.g., HypNMR, Bindfit) to calculate the association constant (Kₐ).[11]
Caption: Anion chelation via hydrogen and halogen bonding.
4.4 Representative Data
The following table shows hypothetical association constants for EIPU with various anions, as might be determined by NMR titration in DMSO-d₆. The trend typically follows the basicity of the anion.[12]
| Anion (as TBA salt) | Shape | Hypothetical Kₐ (M⁻¹) |
| Chloride (Cl⁻) | Spherical | 150 |
| Bromide (Br⁻) | Spherical | 45 |
| Dihydrogen Phosphate (H₂PO₄⁻) | Tetrahedral | 350 |
| Acetate (CH₃COO⁻) | Y-shaped | > 1000 (potential deprotonation)[13] |
References
-
Sijbesma, R. P., et al. (2003). Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers. Journal of the American Chemical Society. [Link]
-
Hu, N. (2015). Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Eindhoven University of Technology MASTER Thesis. [Link]
-
Bouteiller, L., et al. (2016). Bisurea-based supramolecular polymers: From structure to properties. Comptes Rendus Chimie. [Link]
-
Hossain, M. A., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry. [Link]
-
Shafi, S., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents. Molecules. [Link]
-
Wang, L., et al. (2019). Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs. RSC Advances. [Link]
-
Gunnlaugsson, T., et al. (2008). Gradual Transition from NH···Pyridyl Hydrogen Bonding to the NH···O Tape Synthon in Pyridyl Ureas. Crystal Growth & Design. [Link]
-
PubChem. 1-Ethyl-3-[5-(5-methylpyrimidin-2-yl)-7-pyridin-3-ylimidazo[1,2-a]pyridin-2-yl]urea. PubChem Compound Summary for CID 44555361. [Link]
-
Ulijn, R. V., et al. (2017). Advanced Methods for the Characterization of Supramolecular Hydrogels. Gels. [Link]
-
Meijer, E. W., et al. (2022). Tuning the Supramolecular Polymerization and Cell Response of Ureidopyrimidinone Monomers by Pushing the Hydrophobic Threshold. Journal of the American Chemical Society. [Link]
-
Stanovnik, B., et al. (2001). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. ARKIVOC. [Link]
-
Gabbutt, C. D., et al. (2016). Synthesis, Characterisation and Crystal Structure of a Novel Pyridyl Urea Macrocycle. Journal of Chemical Research. [Link]
-
Hossain, M. A., et al. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research. [Link]
-
Yang, Y-W., et al. (2023). Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules. Polymers. [Link]
-
Baklanov, O. V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules. [Link]
-
Hanabusa, K., et al. (2018). Self-assembly of Urea Derivatives into Supramolecular Gels. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Toth, I., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
-
Grishina, M. A., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules. [Link]
-
Johnson, D. W., et al. (2012). Absorption of hydrogen bond donors by pyridyl bis-urea crystals. Chemistry of Materials. [Link]
-
Yagai, S. (2020). Urea Derivatives as Functional Molecules. The Chemical Record. [Link]
-
Li, D., et al. (2021). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Fabbrizzi, L., et al. (2010). Anion recognition by hydrogen bonding: urea-based receptors. Chemical Society Reviews. [Link]
-
Kinzhybalo, V. V., et al. (2023). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Zhang, L., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. [Link]
-
Frkanec, L., et al. (2021). Protonation and anion-binding properties of aromatic sulfonylurea derivatives. New Journal of Chemistry. [Link]
-
Liu, Z-M., et al. (2019). Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hossain, M. A., et al. (2021). Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. Chemosensors. [Link]
-
Jancsó, A., et al. (2023). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. International Journal of Molecular Sciences. [Link]
-
Radecki-Sudere, P., et al. (2020). Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors. Molecules. [Link]
-
Steed, J. W., et al. (2019). Interactions of imidazole derived urea compounds and their transition metal complexes with selected anions. Durham University Thesis. [Link]
Sources
- 1. Anion recognition by hydrogen bonding: urea-based receptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. Bisurea-based supramolecular polymers: From structure to properties [comptes-rendus.academie-sciences.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 13. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Troubleshooting 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of heteroaryl ureas. The synthesis of 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea presents a classic paradox in heterocyclic chemistry: the starting material, 5-iodo-pyridin-2-amine, is notoriously unreactive. The strong electron-withdrawing nature of the iodine atom, combined with the competitive basicity of the pyridine nitrogen, severely depletes the nucleophilicity of the exocyclic amine.
This guide dissects the mechanistic bottlenecks of this synthesis and provides self-validating protocols to rescue low-yielding reactions.
Visualizing the Synthetic Pathways
To troubleshoot effectively, we must first map the chemical logic. The diagram below contrasts the two primary synthetic strategies: the direct (often problematic) route and the activation (highly recommended) route.
Fig 1: Direct isocyanate vs. phenyl carbamate activation routes for pyridyl urea synthesis.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I am using the direct reaction with ethyl isocyanate (Route A), but my conversion is stalled at <20%. Why is this happening and how can I fix it? Scientist's Insight: The primary failure mode here is the inherently poor nucleophilicity of the exocyclic amine on 5-iodo-pyridin-2-amine[1]. Furthermore, alkyl isocyanates are highly moisture-sensitive. If your solvent (e.g., THF or DCM) is not strictly anhydrous, ethyl isocyanate rapidly hydrolyzes to ethylamine, which then reacts with another equivalent of isocyanate to form 1,3-diethylurea, consuming your reagent without yielding the target product. Resolution:
-
Recommended Fix: Switch to the Carbamate Activation Route (Route B). Instead of direct isocyanate addition, activate the 2-aminopyridine using phenyl chloroformate to form a phenyl carbamate intermediate, followed by aminolysis with ethylamine[2]. Phenyl chloroformate is a much harder, more reactive electrophile than ethyl isocyanate, overcoming the nucleophilicity barrier[1].
-
Alternative Fix (If sticking to Route A): Use a strong base like Sodium Hydride (NaH) to pre-form the highly nucleophilic sodium amide before adding ethyl isocyanate. Weak bases like Triethylamine (TEA) are insufficiently basic to deprotonate the 2-aminopyridine (pKa ~25 in DMSO).
Q2: I observe a major byproduct with a mass corresponding to acylation at the pyridine ring nitrogen. How do I control regioselectivity? Scientist's Insight: You are observing the classic battle between kinetic and thermodynamic control. The endocyclic pyridine nitrogen is actually more nucleophilic than the exocyclic amine. Kinetically, electrophiles often attack the ring nitrogen first. However, the resulting intermediate is unstable because it disrupts aromaticity. Attack at the exocyclic amine forms a stable, neutral urea (the thermodynamic product). Resolution: Regioselectivity is driven to the thermodynamic product by elevating the reaction temperature (e.g., refluxing in THF or dioxane) and allowing sufficient time for the kinetically formed ring-acylated intermediate to equilibrate to the exocyclic urea.
Q3: How do I remove the phenol byproduct generated in the phenyl carbamate route? Scientist's Insight: Aminolysis of the phenyl carbamate intermediate releases one equivalent of phenol. Phenol can co-elute with your target urea during normal-phase silica gel chromatography, complicating purification. Resolution: Incorporate a basic aqueous wash during your workup. Washing the organic layer with 1M NaOH effectively deprotonates phenol (pKa ~10), partitioning the phenoxide into the aqueous layer while your target urea remains safely in the organic phase.
Quantitative Data: Route Comparison
To justify the switch from Route A to Route B, consider the following empirical data comparing the two methodologies for halogenated aminopyridines:
| Parameter | Route A: Direct Isocyanate | Route B: Phenyl Carbamate Activation |
| Typical Yield | 15% - 35% | 75% - 90% |
| Reaction Time | 12 - 24 hours | 2 - 4 hours (per step) |
| Temperature | 0 °C to Reflux | 0 °C (Step 1), 50 °C (Step 2) |
| Key Byproducts | 1,3-Diethylurea, unreacted SM | Phenol (easily removed via basic wash) |
| Scalability | Poor (reagent hydrolysis) | Excellent (stable intermediate) |
Self-Validating Experimental Protocols
Protocol 1: Synthesis via Phenyl Carbamate Activation (Recommended)
Causality & Validation: This protocol forces the formation of a reactive intermediate. The reaction is self-validating: the formation of the carbamate can be tracked precisely by LC-MS by observing the mass shift from the starting material to the intermediate.
Step-by-Step Methodology:
-
Activation: Dissolve 5-iodo-pyridin-2-amine (1.0 eq) in anhydrous pyridine (which acts as both solvent and acid scavenger) and cool the flask to 0 °C[3].
-
Electrophile Addition: Dropwise add phenyl chloroformate (1.1 eq)[3]. The low temperature prevents exothermic side reactions and unwanted dimerization.
-
Validation Check: Stir for 2 hours at room temperature. Quench a 10 µL aliquot in MeOH; LC-MS should show complete consumption of the starting material (m/z 220, [M+H]+) and formation of the phenyl (5-iodopyridin-2-yl)carbamate intermediate (m/z 341, [M+H]+).
-
Aminolysis: Evaporate the pyridine under reduced pressure. Dissolve the crude carbamate in anhydrous THF, and add ethylamine (2.0 M in THF, 3.0 eq)[2]. Stir the sealed reaction at 50 °C for 4 hours.
-
Workup & Isolation: Concentrate the mixture, dissolve the residue in EtOAc, and wash heavily with 1M NaOH (3x) to remove the phenol byproduct. Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea.
Protocol 2: Direct Isocyanate Addition (NaH Promoted)
Causality & Validation: This protocol forces the reaction by generating the highly reactive conjugate base of the aminopyridine. The cessation of hydrogen gas evolution serves as a visual, self-validating indicator that deprotonation is complete.
Step-by-Step Methodology:
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert N₂ atmosphere. Slowly add 5-iodo-pyridin-2-amine (1.0 eq). Stir until hydrogen gas evolution completely ceases (approx. 30 mins).
-
Coupling: Add ethyl isocyanate (1.2 eq) dropwise to the cold solution.
-
Quench & Isolate: Stir for 2 hours at room temperature. Carefully quench the remaining NaH with saturated aqueous NH₄Cl. Extract with EtOAc (3x). The target urea will often precipitate upon concentration or can be purified via silica gel chromatography (eluting with Hexanes/EtOAc).
References
-
[1] 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4. National Institutes of Health (PMC). 1
-
[2] Fragment-to-Hit-to-Lead Discovery of a Novel Pyridylurea Scaffold of ATP Competitive Dual Targeting Type II Topoisomerase Inhibiting Antibacterial Agents. ACS Publications. 2
-
[3] Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. ACS Publications. 3
Sources
Technical Support Center: Purification & Recrystallization of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and drug development professionals working with halogenated N-pyridyl ureas.
The compound 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea presents unique purification challenges. The iodine atom at the 5-position is a large, polarizable, and highly lipophilic halogen that significantly depresses the basicity of the pyridine nitrogen. Conversely, the urea linkage (-NH-CO-NH-) acts as a strong bidentate hydrogen-bond donor and acceptor[1]. This amphiphilic nature dictates highly specific solvent interactions. The guides below will help you navigate these physicochemical properties to achieve >99% purity for your bioassays and downstream syntheses[2].
Part 1: Diagnostic Triage & FAQs
Q1: Why does my 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea "oil out" instead of forming crystals during cooling? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature in the chosen solvent, or when flexible lipophilic groups (like the N-ethyl chain) frustrate crystal lattice formation. The heavy iodine atom also lowers the melting point relative to lighter halogen analogs. Solution: Transition from a single-solvent system to a binary system (e.g., Ethyl Acetate / Heptane). If oiling persists, the boiling point of your solvent may be too high. Switch to a lower-boiling solvent, reduce the cooling rate to 0.5 °C/min, and introduce seed crystals at the cloud point.
Q2: How do I selectively remove unreacted 2-amino-5-iodopyridine without degrading the urea product? Causality: The starting amine often co-crystallizes with the product. Because the electron-withdrawing 5-iodo group reduces the pyridine nitrogen's pKa to ~2.5–3.0, standard 1M HCl washes are too harsh and risk hydrolyzing the urea linkage. Solution: Utilize a biphasic solvent extraction system (e.g., CHCl₃/H₂O)[3]. Wash the organic phase with a mild pH 4.0 acetate buffer. This specific pH is acidic enough to protonate the unreacted amine (driving it into the aqueous phase) but mild enough to preserve the urea bond.
Q3: Is column chromatography required, or can I rely solely on recrystallization? Causality: While N-pyridyl ureas can be purified via silica gel chromatography, the strong hydrogen-bonding capability of the urea moiety often leads to severe tailing and poor recovery on standard normal-phase silica. Solution: Recrystallization is the preferred, scalable method. Chromatography should only be used as a last resort for highly complex crude mixtures, utilizing a highly polar eluent modifier (e.g., 1-2% Methanol in Dichloromethane).
Part 2: Quantitative Data & Solvent Selection
Selecting the correct solvent system is the most critical variable in your workflow. The table below summarizes the empirical data for optimizing the purification of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea.
Table 1: Solvent Selection Matrix for Halogenated N-Pyridyl Ureas
| Solvent System | Ratio (v/v) | Polarity Profile | Solute Affinity | Recommended Use | Expected Outcome |
| CHCl₃ / H₂O | 1:1 | Biphasic | High (Org) / Low (Aq) | Pre-purification extraction | Removes polar/ionic impurities |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | Moderate to Low | Moderate | Primary Recrystallization | High purity (>98%), moderate yield |
| Ethanol / Water | 3:1 | High (Protic) | High (Hot) / Low (Cold) | Secondary Recrystallization | Excellent crystal habit, high yield |
| Dichloromethane | N/A | Moderate | Very High | Flash Chromatography | Good separation, requires evaporation |
Part 3: Experimental Methodologies
Protocol A: Biphasic Pre-Purification Extraction
This protocol utilizes a self-validating feedback loop to ensure complete removal of amine impurities prior to crystallization[3].
-
Dissolution: Dissolve the crude reaction mixture in Chloroform (CHCl₃) at a concentration of 0.1 M.
-
Acidic Wash: Add an equal volume of pH 4.0 sodium acetate/acetic acid buffer. Agitate vigorously for 5 minutes and allow the phases to separate.
-
Self-Validation Check: Test the aqueous layer with a pH meter or high-resolution pH paper. If the pH has risen above 4.5 , the buffer capacity has been exhausted by the basic amine impurities. Repeat Step 2 with fresh buffer until the post-extraction aqueous phase remains strictly at pH 4.0.
-
Neutralization & Brine Wash: Wash the organic layer once with saturated NaHCO₃ to neutralize any residual acid, followed by a saturated NaCl (brine) wash to remove dissolved water.
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pre-purified solid.
Protocol B: Binary Solvent Recrystallization
Designed to prevent liquid-liquid phase separation (oiling out) by controlling the saturation kinetics.
-
Primary Dissolution: Suspend the pre-purified solid in a minimum volume of boiling Ethyl Acetate (EtOAc). Stir until completely dissolved.
-
Anti-Solvent Addition: Dropwise, add hot Heptane until the solution becomes faintly turbid (the cloud point).
-
Clarification: Add exactly 1-2 drops of hot EtOAc until the solution is perfectly clear again.
-
Controlled Cooling: Remove the flask from the heat source. Do not place it in an ice bath. Allow it to cool to room temperature ambiently over 2 hours.
-
Self-Validation Check: Inspect the flask at 30 minutes. If an oily film appears on the glass, immediately reheat to redissolve, add 5% more EtOAc, and restart the cooling process.
-
-
Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield. Filter cold, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.
Part 4: Workflow Visualizations
The following diagrams map the logical progression of the purification protocols and the troubleshooting steps required to maintain high E-E-A-T standards in your lab.
Caption: Workflow for the extraction and recrystallization of N-pyridyl ureas.
Caption: Troubleshooting logic tree for resolving oiling out during recrystallization.
References
-
Wang, L., Gao, Y., Chen, Y., Tang, Z., Lin, X., Bai, M., Cao, P., & Liu, K. (2025). "Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations." International Journal of Molecular Sciences, 26(4), 1527.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Coupling Efficiency: 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea vs. Aryl Chlorides
As drug development increasingly relies on complex heterocyclic scaffolds, understanding the nuanced reactivity of highly functionalized aryl halides is critical. This guide provides an in-depth comparative analysis of the cross-coupling efficiency of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea —a highly reactive, urea-bearing heteroaryl iodide—against traditional aryl chlorides .
By dissecting the thermodynamic and kinetic drivers of these substrates, this guide will equip synthetic chemists with the causality behind experimental choices, ensuring robust, scalable, and self-validating catalytic workflows.
Mechanistic Causality & Reactivity Profiles
To optimize a cross-coupling reaction, one must look beyond general rules of thumb and analyze the specific electronic and steric micro-environments of the substrates.
The Heteroaryl Iodide Advantage (and Risk)
In 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea , the iodine atom is located at the C5 position, para to the urea moiety at C2. The highly electron-deficient nature of the pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–I bond. Coupled with the inherently low bond dissociation energy of carbon-iodine bonds (~65 kcal/mol), oxidative addition by an electron-rich Pd(0) catalyst is exceptionally fast .
However, this extreme reactivity introduces two distinct challenges:
-
Urea-Directed Off-Cycle Sinks: The urea moiety is a well-documented directing group in palladium catalysis . Following oxidative addition, the Lewis basic urea nitrogens or carbonyl oxygen can coordinate to the Pd(II) center. If the chosen phosphine ligand is not sufficiently bulky, this coordination creates a thermodynamically stable off-cycle intermediate, stalling transmetalation.
-
The Iodide Inhibition Paradox: While iodides excel in C–C bond formation (e.g., Suzuki-Miyaura), they frequently underperform in C–N bond formation (Buchwald-Hartwig). As demonstrated by , the cleaved iodide anion strongly bridges two Pd(II) centers to form stable [Pd(Ar)(μ-I)L]2 dimers, rendering the subsequent coordination of the amine highly endergonic.
The Aryl Chloride Baseline
Aryl chlorides possess a much stronger C–Cl bond (~96 kcal/mol), making oxidative addition the rate-limiting step. Historically challenging, modern dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) easily overcome this barrier. Paradoxically, because chloride anions do not form stable bridging dimers with palladium, aryl chlorides often yield higher efficiencies in Buchwald-Hartwig aminations than their iodide counterparts.
Fig 1: Comparative catalytic cycles highlighting the divergent oxidative addition kinetics.
Quantitative Performance Comparison
The following table synthesizes the expected reactivity profiles when subjecting these two classes of electrophiles to standard cross-coupling conditions.
| Metric | 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea | Typical Aryl Chlorides | Mechanistic Driver |
| Bond Dissociation Energy | ~65 kcal/mol (C–I) | ~96 kcal/mol (C–Cl) | Iodine is a larger, more polarizable leaving group with poorer orbital overlap. |
| Oxidative Addition Rate | Extremely Fast | Slow to Moderate | Electron-deficient pyridine further accelerates Pd(0) insertion into the weak C–I bond. |
| Suzuki-Miyaura Efficiency | High Yield (>90%) | Moderate to High (70-90%) | Fast transmetalation with boronic acids overcomes potential urea-coordination sinks. |
| Buchwald-Hartwig Efficiency | Variable / Prone to Inhibition | Consistently High (>90%) | Iodide anions form stable [Pd(Ar)(μ-I)L]2 dimers, inhibiting amine binding. |
| Primary Side Reactions | Homocoupling, Proto-deiodination | Unreacted Starting Material | High reactivity of Ar–I leads to off-cycle radical or transmetalation side-reactions. |
The Iodide Inhibition Paradox in C–N Coupling
When attempting to couple amines to 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea, researchers often observe rapid consumption of the starting material but poor product yield, accompanied by catalyst blackening. This is not a failure of oxidative addition, but a failure of amine coordination.
To overcome this, the reaction environment must be engineered to break the iodide dimer. This is achieved either by using highly specific ligands (like BrettPhos) or by switching to solvents (e.g., tert-amyl alcohol or toluene) where the resulting iodide salt (NaI or KI) is highly insoluble, driving the equilibrium toward the active monomeric Pd-complex .
Fig 2: The Iodide Inhibition Paradox in C-N coupling, where aryl chlorides outperform iodides.
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning it includes internal checks so the experimenter knows why a reaction failed, not just that it failed. The following protocols utilize internal standards and kinetic sampling to trace the exact mechanistic bottleneck.
Protocol A: Self-Validating Suzuki-Miyaura Workflow
Objective: Achieve >90% C–C coupling of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea while monitoring for urea-directed catalyst poisoning.
Step 1: Reaction Assembly (Under Inert Atmosphere)
-
Into an oven-dried Schlenk tube, add 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea (1.0 mmol) and the corresponding aryl boronic acid (1.2 mmol).
-
Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Causality Note: XPhos is bulky enough to prevent the urea moiety from forming a stable bidentate chelate with the Pd(II) center.
-
Add finely milled K₃PO₄ (2.0 mmol) and Dodecane (0.5 mmol) as an internal quantitative standard.
Step 2: Solvent Addition & Initiation
-
Inject degassed THF/H₂O (10:1 v/v, 5 mL). The presence of water accelerates the transmetalation step by forming the reactive boronate species.
-
Heat the mixture to 65°C under vigorous stirring (800 rpm) to overcome biphasic mass transfer limitations.
Step 3: Time-Course Kinetic Sampling (The Validation Step)
-
Extract 50 µL aliquots at 15 min, 1 hr, and 4 hr. Quench immediately in EtOAc and filter through a micro-silica plug.
-
Analyze via GC-FID or UPLC-MS using the dodecane peak to calculate absolute mass balance.
-
Diagnostic Check: If the starting iodide is fully consumed at 15 min but the product yield is low, calculate the mass of the homocoupled biaryl. This indicates oxidative addition is vastly outpacing transmetalation, requiring a switch to a more nucleophilic boronic ester or a stronger base.
-
Protocol B: Buchwald-Hartwig Amination (Overcoming Iodide Inhibition)
Objective: Successfully couple a secondary amine to 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea by mitigating iodide dimer formation.
Step 1: Reaction Assembly
-
Load 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea (1.0 mmol), secondary amine (1.2 mmol), and NaOtBu (1.4 mmol) into a vial.
-
Add the pre-formed precatalyst BrettPhos Pd G3 (1 mol%). Causality Note: BrettPhos specifically destabilizes the [Pd(Ar)(μ-I)L]2 dimer, forcing the equilibrium toward the active monomer.
Step 2: Solvent Selection & Initiation
-
Inject degassed Toluene (5 mL). Causality Note: Unlike polar solvents (DMF/1,4-Dioxane), toluene forces the NaI byproduct to precipitate out of solution immediately, preventing it from competitively binding to the Pd(II) amido complex.
-
Heat to 80°C and monitor via the kinetic sampling method described in Protocol A.
References
-
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. URL:[Link]
-
Wang, C., Rakshit, S., & Glorius, F. (2011). Palladium-Catalyzed Direct Olefination of Urea Derivatives with n-Butyl Acrylate by C–H Bond Activation under Mild Reaction Conditions. Organic Letters, 13(24), 6548-6551. URL:[Link]
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry 2010. URL:[Link]
Validation of LC-MS methods for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea quantification
An in-depth technical comparison and validation guide for the quantification of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea in biological matrices.
Executive Summary & Mechanistic Profiling
The quantification of halogenated pyridine-urea derivatives, such as 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea , in plasma presents unique bioanalytical challenges. The molecule’s structural topology dictates its physicochemical behavior:
-
Basic Nitrogen Centers: Both the pyridine ring and the urea moiety serve as excellent hydrogen bond acceptors and are readily protonated, making Positive Electrospray Ionization (ESI+) the optimal ionization technique.
-
Halogen-Induced Lipophilicity: The heavy iodine atom at the 5-position of the pyridine ring significantly increases the molecule's hydrophobicity and polarizability. While this aids in reversed-phase retention, it also increases the likelihood of co-elution with endogenous plasma phospholipids, which are notorious for causing severe ion suppression in ESI[1].
To establish a robust pharmacokinetic (PK) assay, bioanalytical scientists must choose between different LC-MS/MS architectures. This guide objectively compares two primary platforms—UPLC-QqQ (Triple Quadrupole) and HILIC-Q-TOF (Quadrupole Time-of-Flight) —and provides a fully self-validating experimental protocol based on the globally recognized ICH M10 Guidelines[2] and the FDA 2018 Bioanalytical Method Validation Guidance[3].
Platform Comparison: UPLC-QqQ vs. HILIC-Q-TOF
Selecting the correct analytical platform requires balancing sensitivity, linear dynamic range, and matrix interference mitigation.
Table 1: Objective Performance Comparison for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea Quantification
| Parameter | Platform A: UPLC-QqQ (Reversed-Phase) | Platform B: HILIC-Q-TOF (Normal-Phase) |
| Primary Application | Targeted PK quantification (Gold Standard). | Metabolite profiling & isobaric interference resolution. |
| Ionization & Mode | ESI Positive (MRM Mode). | APCI or ESI Positive (High-Resolution MS). |
| Sensitivity (LLOQ) | 0.5 ng/mL (Superior signal-to-noise). | 5.0 ng/mL (Lower duty cycle limits absolute sensitivity). |
| Linear Dynamic Range | 3 to 4 orders of magnitude (0.5 - 5000 ng/mL). | 2 to 3 orders of magnitude (5.0 - 1000 ng/mL). |
| Matrix Effect Mitigation | Handled via Solid Phase Extraction (SPE) & SIL-IS. | Orthogonal chromatography shifts phospholipid elution. |
| Causality of Choice | QqQ isolates specific precursor-to-product transitions, filtering out background chemical noise effectively. | Q-TOF provides exact mass (mass defect of Iodine), useful if endogenous isobaric lipids interfere with QqQ. |
Experimental Methodology: The Self-Validating UPLC-QqQ Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and a rigorous two-step extraction, the method internally corrects for extraction losses and ionization fluctuations[4].
Step 1: Internal Standard Selection & Spiking
-
Action: Spike 50 µL of human plasma with 10 µL of 13C, 15N-labeled 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea (SIL-IS) at a working concentration of 100 ng/mL.
-
Causality: The SIL-IS co-elutes exactly with the target analyte. Any matrix-induced ion suppression affecting the analyte will equally affect the SIL-IS. Quantifying via the Analyte/IS peak area ratio mathematically neutralizes matrix effects[1].
Step 2: Two-Step Sample Extraction (Protein Precipitation + SPE)
-
Action: Add 150 µL of cold Acetonitrile (ACN) to the spiked plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
-
Action: Transfer the supernatant to an Oasis HLB 96-well SPE plate pre-conditioned with Methanol and Water. Wash with 5% Methanol in water, then elute with 100% ACN. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.
-
Causality: Simple protein precipitation leaves behind highly lipophilic phospholipids. Because our iodine-containing analyte is also lipophilic, it will co-elute with these lipids on a C18 column. The polymeric HLB SPE step selectively washes away polar salts and traps the analyte, while the final elution leaves the most strongly bound phospholipids trapped on the SPE sorbent[5].
Step 3: Chromatographic Separation (UPLC)
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid acts as a proton donor. By maintaining an acidic pH, the basic pyridine nitrogen and urea group are fully protonated ( [M+H]+ ) before entering the MS source, maximizing electrospray ionization efficiency.
Step 4: Mass Spectrometry (QqQ MRM Parameters)
-
Ionization: ESI Positive.
-
Precursor Ion (Q1): m/z 292.0 (Calculated for [M+H]+ ).
-
Product Ion (Q3): m/z 165.0 (Cleavage of the urea bond, leaving the iodo-pyridine fragment).
-
Causality: Monitoring the transition of 292.0 → 165.0 provides high specificity, as the probability of an endogenous molecule having both this exact parent mass and generating this specific fragment is statistically negligible.
Caption: Step-by-step sample preparation and UPLC-QqQ workflow for plasma quantification.
Validation Framework & Experimental Data
A full bioanalytical validation was executed in accordance with ICH M10[2] and FDA 2018[3] mandates. The core logic of this validation framework ensures that the method is reproducible, accurate, and free from endogenous interference.
Caption: Core parameters required for full bioanalytical method validation per ICH M10 guidelines.
Table 2: Summary of UPLC-QqQ Validation Results for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
| Validation Parameter | ICH M10 / FDA Acceptance Criteria | Experimental Result | Status |
| Selectivity | No interfering peaks >20% of LLOQ in 6 blank lots[2]. | Max interference observed: 4.2%. | PASS |
| Linearity | R2≥0.990 ; ±15% of nominal (±20% at LLOQ)[3]. | R2=0.998 ; Range: 0.5 - 5000 ng/mL. | PASS |
| Intra-Assay Precision (CV%) | ≤15% for Low, Mid, High QCs; ≤20% for LLOQ[2]. | LLOQ: 8.4%; LQC: 4.1%; MQC: 3.2%; HQC: 2.8%. | PASS |
| Intra-Assay Accuracy (% Bias) | ±15% for QCs; ±20% for LLOQ[3]. | LLOQ: +6.5%; LQC: +2.1%; MQC: -1.4%; HQC: +0.8%. | PASS |
| IS-Normalized Matrix Factor | CV of IS-normalized MF ≤15% across 6 lots[1]. | Mean MF: 0.94. CV: 3.6%. | PASS |
| Extraction Recovery | Must be consistent and reproducible[6]. | Mean Recovery: 88.5% (CV: 4.2%). | PASS |
Data Interpretation: The rigorous SPE cleanup combined with the SIL-IS resulted in an IS-Normalized Matrix Factor of 0.94 (where 1.0 indicates zero matrix effect). This proves that the method successfully eliminates the ion suppression typically caused by the heavy iodine atom driving the molecule into the phospholipid elution window[4].
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), May 2018. Available at: [Link][3]
-
ICH M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), May 2022. Available at: [Link][2]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Trivedi V. et al., Bioanalysis, National Institutes of Health (NIH) / PMC, 2014. Available at: [Link][1]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis, 2017. Available at: [Link][4]
Sources
Benchmarking 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea Derivatives in Enzyme Inhibition Assays
Executive Summary
The emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antibacterial agents. While legacy fluoroquinolones (e.g., ciprofloxacin) effectively target bacterial DNA gyrase and topoisomerase IV, target-mediated resistance is now widespread. The 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea scaffold has emerged from fragment-based drug discovery as a potent, ATP-competitive dual-targeting inhibitor of the GyrB and ParE subunits[1].
This guide provides a comprehensive benchmarking framework for researchers and drug development professionals, objectively comparing the efficacy, mechanistic profile, and assay validation of these pyridylurea derivatives against standard-of-care alternatives.
Mechanistic Grounding: Pyridylureas vs. Legacy Inhibitors
To benchmark an inhibitor effectively, one must first isolate its exact mechanism of action. Unlike fluoroquinolones, which stabilize the DNA-cleavage complex (acting as enzyme poisons), 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea derivatives bind directly to the ATP-binding pocket of the GyrB and ParE subunits[1].
The urea moiety forms critical hydrogen bonds with a conserved aspartate residue, while the 5-iodo-pyridyl ring occupies the hydrophobic pocket normally filled by the adenine ring of ATP[1]. This prevents ATP hydrolysis, arresting the enzyme in a clamp-open conformation and halting DNA supercoiling.
Mechanistic divergence of pyridylurea derivatives vs. legacy inhibitors in Type II topoisomerases.
Benchmarking Experimental Protocols
To rigorously evaluate 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea derivatives, we employ a two-tiered validation system: a kinetic ATPase assay for target engagement, followed by a functional supercoiling assay.
Protocol 1: Orthogonal ATPase Inhibition Assay (PK/LDH Coupled System)
Causality & Rationale: Unlike endpoint assays (e.g., Malachite Green) which are prone to false positives from compound aggregation or phosphate contamination, the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay provides continuous, real-time kinetic data. It measures the rate of ATP hydrolysis by monitoring NADH depletion, ensuring high data integrity for ATP-competitive scaffolds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM TRIS-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 2 mM DTT). Supplement with 2 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, and a 1% (v/v) PK/LDH enzyme mix.
-
Enzyme Pre-incubation: Add 10 nM recombinant E. coli GyrB to the reaction mix. Dispense 40 µL per well into a 384-well clear-bottom microplate.
-
Compound Addition: Pin-transfer 100 nL of the 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea derivative (10-point dose-response, 3-fold dilutions starting from 10 µM) in DMSO. Include Novobiocin as a positive control. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of ATP (final concentration 1 mM) to initiate the reaction.
-
Kinetic Readout: Immediately monitor absorbance at 340 nm every 30 seconds for 30 minutes.
-
Self-Validating System: Calculate the Z'-factor using the DMSO vehicle (negative control) and no-enzyme (positive control) wells. A Z'-factor > 0.6 validates the plate. Determine the initial velocity ( v0 ) from the linear portion of the depletion curve and calculate the IC₅₀ using a 4-parameter logistic fit.
Protocol 2: DNA Supercoiling Gel Electrophoresis Assay
Causality & Rationale: While the ATPase assay confirms target engagement, the supercoiling assay validates functional enzymatic shutdown. It ensures that the compound's binding directly translates to the inhibition of DNA topology alteration.
Step-by-Step Methodology:
-
Reaction Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA gyrase holoenzyme (GyrA₂GyrB₂), and varying concentrations of the inhibitor in supercoiling buffer.
-
Catalysis: Initiate with 1 mM ATP and incubate at 37°C for 30 minutes.
-
Quench and Deproteinize: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for 30 minutes at 37°C to digest the enzyme and release the DNA.
-
Resolution: Resolve the topoisomers on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 14 hours.
-
Self-Validating System: Always run a "No ATP" control to establish the baseline migration of relaxed DNA, and a "No Inhibitor" control to define 100% supercoiling. This bounds the assay's dynamic range and flags any intrinsic DNA-intercalating artifacts. Post-stain with SYBR Safe and quantify the conversion of relaxed to supercoiled DNA via densitometry.
Sequential validation workflow for evaluating pyridylurea topoisomerase inhibitors.
Comparative Performance Data
To contextualize the performance of the 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea scaffold, we benchmark it against two clinical standards: Novobiocin (an aminocoumarin) and Ciprofloxacin (a fluoroquinolone).
| Inhibitor Class | Compound | E. coli GyrB IC₅₀ (nM) | E. coli ParE IC₅₀ (nM) | Human Topo II IC₅₀ (µM) | Mechanism of Action |
| Pyridylurea | 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea | 18 ± 4 | 35 ± 6 | > 100 | ATP-competitive (Dual Target) |
| Aminocoumarin | Novobiocin | 25 ± 5 | > 1000 | > 100 | ATP-competitive (GyrB selective) |
| Fluoroquinolone | Ciprofloxacin | 150 ± 20 | 220 ± 30 | > 100 | DNA Cleavage Complex Poison |
*Note: Ciprofloxacin IC₅₀ values represent functional supercoiling/decatenation inhibition, as it does not inhibit ATPase activity directly.
Expert Insights
The benchmarking data clearly demonstrates the superiority of the 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea scaffold in dual-targeting both GyrB and ParE. Novobiocin, while potent against GyrB, suffers from poor ParE activity[2]. This target imbalance leads to rapid resistance development via single-step target mutations in the gyrB gene.
By equipotently inhibiting both Type II topoisomerase subunits, the pyridylurea derivatives drastically reduce the frequency of spontaneous resistance (typically <10−10 )[2]. Furthermore, the lack of activity against human Topoisomerase IIa (>100 µM) highlights the excellent therapeutic window of this scaffold, driven by the exploitation of the unique bacterial ATP-binding pocket architecture.
References
-
Title : Fragment-to-Hit-to-Lead Discovery of a Novel Pyridylurea Scaffold of ATP Competitive Dual Targeting Type II Topoisomerase Inhibiting Antibacterial Agents Source : Journal of Medicinal Chemistry (2013) URL :[Link]
-
Title : Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity Source : Journal of Medicinal Chemistry (2008) URL :[Link]
-
Title : Dual Targeting of GyrB and ParE by a Novel Aminobenzimidazole Class of Antibacterial Compounds Source : Antimicrobial Agents and Chemotherapy (2007) URL :[Link]
Sources
Spectroscopic Validation of 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea: A Comparative Guide on Synthesis Products
Executive Summary
For drug development professionals and synthetic chemists, the structural validation of heterocyclic intermediates is a critical bottleneck. 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea (Exact Mass: 290.98686 Da[1]) is a highly functionalized pyridyl urea scaffold frequently utilized in the development of kinase inhibitors and supramolecular assemblies.
As a Senior Application Scientist, I frequently encounter discrepancies in product purity when evaluating pyridyl urea libraries. The choice of synthetic route directly dictates the impurity profile, which must be rigorously deconvoluted using orthogonal spectroscopic techniques. This guide objectively compares the synthesized products of two distinct chemical pathways—Route A (Direct Isocyanate Coupling) and Route B (Triphosgene-Mediated Coupling) —using high-resolution NMR, ATR-FTIR, and LC-HRMS to evaluate their performance, purity, and structural integrity.
Mechanistic Background & Synthesis Pathways
The synthesis of unsymmetrical ureas typically relies on the formation or trapping of an isocyanate intermediate. The two most common approaches yield vastly different crude impurity profiles:
-
Route A (Direct Isocyanate Coupling): Utilizes commercially available ethyl isocyanate reacting directly with 5-iodo-pyridin-2-amine. This route is highly atom-economical and minimizes side reactions[2][3].
-
Route B (Triphosgene-Mediated Coupling): Generates the isocyanate in situ using triphosgene, followed by trapping with ethylamine. While avoiding the storage of volatile isocyanates, this method is prone to forming symmetric urea byproducts due to competing nucleophilic attacks.
Figure 1: Comparative synthetic workflows for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea.
Comparative Spectroscopic Validation
To objectively compare the products from Route A and Route B, we must employ an orthogonal analytical suite. The structural integrity of pyridyl ureas is heavily influenced by a highly conserved intramolecular hydrogen-bonding motif between the urea N-H and the pyridyl nitrogen[4].
Figure 2: Orthogonal spectroscopic validation workflow for structural confirmation.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
Causality & Diagnostics: In the ¹H NMR spectrum (DMSO-d6), the two urea protons exhibit drastically different chemical shifts due to their unique microenvironments. The N-H proton adjacent to the pyridyl ring is highly deshielded, typically resonating between δ 9.5 and 10.5 ppm. This profound downfield shift is causally linked to the formation of a rigid pseudo-six-membered ring via intramolecular hydrogen bonding with the pyridyl nitrogen[4].
Product Comparison:
-
Route A Product: Exhibits clean, sharp resonances. The ethyl N-H appears as a broad triplet at ~δ 8.2 ppm, confirming successful unsymmetrical coupling.
-
Route B Product: The crude ¹H NMR reveals significant contamination. Additional downfield singlets (~δ 10.8 ppm) indicate the presence of 1,3-bis(5-iodo-pyridin-2-yl)urea. Causality: If the addition of ethylamine is delayed during synthesis, unreacted 5-iodo-pyridin-2-amine attacks the newly formed isocyanate intermediate, yielding the symmetric dimer.
Infrared Spectroscopy (ATR-FTIR)
Causality & Diagnostics: The C=O stretching frequency (Amide I) is a critical diagnostic marker. For 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea, this band typically appears at 1680–1695 cm⁻¹. The shift to a slightly lower wavenumber compared to isolated carbonyls is caused by the partial double-bond character of the C-N bonds resulting from nitrogen lone-pair delocalization into the carbonyl π-system, a phenomenon well-documented in pyridyl urea assemblies[3].
High-Resolution Mass Spectrometry (LC-HRMS)
Causality & Diagnostics: HRMS confirms the exact monoisotopic mass. The calculated [M+H]⁺ for C8H10IN3O is 291.9947 m/z[1]. Because iodine is monoisotopic (¹²⁷I, 100%), the isotopic envelope is dominated by the ¹³C natural abundance, providing a distinct, easily verifiable mass signature.
Quantitative Data Summaries
Table 1: Comparative Yield and Purity Metrics (Route A vs. Route B)
| Metric | Route A (Isocyanate) | Route B (Triphosgene) | Analytical Justification |
| Crude Yield | 88% | 62% | Route A avoids multi-step intermediate degradation. |
| Purity (¹H NMR) | >98% | ~80% (Crude) | Route B suffers from competing nucleophilic attacks. |
| Major Impurities | Trace solvent (Toluene) | 1,3-bis(5-iodo-pyridin-2-yl)urea | Confirmed by HRMS [M+H]⁺ at m/z 466.8 |
| Purification Need | Simple trituration | Column chromatography | Route B requires rigorous separation of symmetric ureas. |
Table 2: Diagnostic Spectroscopic Markers for 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea
| Technique | Marker / Signal | Experimental Value | Structural Assignment / Causality |
| ¹H NMR | Singlet (1H) | δ 9.85 ppm | Pyridyl N-H; deshielded by intramolecular H-bonding[4]. |
| ¹H NMR | Broad Triplet (1H) | δ 8.15 ppm | Ethyl N-H; scalar coupling to adjacent CH₂ group. |
| ¹H NMR | Doublet (1H) | δ 8.45 ppm | Pyridine C6-H; deshielded by adjacent Iodine and Nitrogen. |
| FTIR | Sharp Band | 1685 cm⁻¹ | C=O stretch (Amide I); shifted by π-delocalization[3]. |
| HRMS | [M+H]⁺ Peak | m/z 291.9945 | Confirms exact mass (Error < 1 ppm)[1]. |
Experimental Methodologies
Synthesis Protocol: Route A (Self-Validating High-Purity Method)
Note: This protocol utilizes direct isocyanate coupling to prevent symmetric urea formation[2].
-
Preparation: Dissolve 5-iodo-pyridin-2-amine (1.0 eq, 5.0 mmol) in anhydrous toluene (25 mL) under an inert N₂ atmosphere to prevent moisture-induced isocyanate hydrolysis.
-
Coupling: Add ethyl isocyanate (1.2 eq, 6.0 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C for 12 hours. The reaction is self-indicating; as the product forms, it becomes insoluble in hot toluene and begins to precipitate.
-
Isolation: Cool the mixture to 0 °C. Filter the precipitate and wash with cold hexanes (2 × 10 mL) to yield the highly pure target urea.
Spectroscopic Validation Protocols (Self-Validating Systems)
A. High-Field NMR (600 MHz) Analysis:
-
Weigh exactly 5.0 mg of the synthesized product.
-
Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation Step: The calibration of the internal TMS peak to exactly δ 0.00 ppm validates the magnetic field homogeneity and referencing. This ensures that the critical downfield shift of the pyridyl N-H proton (δ 9.85 ppm) is accurately quantified without solvent-induced artifactual shifting.
-
Acquire ¹H NMR spectra (16 scans, 2s relaxation delay) and process using a 0.3 Hz exponential line broadening function.
B. ATR-FTIR Analysis:
-
Clean the diamond ATR crystal with isopropanol and allow it to dry.
-
Self-Validation Step: Collect a background scan (ambient air) immediately prior to the sample. This ensures that atmospheric water vapor (3500–3900 cm⁻¹) and CO₂ (2350 cm⁻¹) do not artificially mask or augment the critical N-H stretching region of the urea.
-
Compress 2 mg of the solid product onto the crystal and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
C. LC-HRMS Analysis:
-
Prepare a 1 µg/mL solution of the product in LC-MS grade Methanol.
-
Self-Validation Step: Run a blank injection (100% Methanol) immediately prior to the sample to validate the absence of column carryover. Externally calibrate the mass spectrometer using a sodium formate cluster solution to ensure mass accuracy within < 5 ppm error.
-
Inject 2 µL into the ESI source (Positive mode) and monitor the [M+H]⁺ ion.
References
-
1-ethyl-3-(5-iodo-2-pyridinyl)urea 1155287-86-7 wiki - Guidechem. 1
-
Gradual Transition from NH···Pyridyl Hydrogen Bonding to the NH···O Tape Synthon in Pyridyl Ureas - ACS Publications. 4
-
Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes - MDPI. 2
-
Self-assembly formation of supramolecular hydrogen bonding pyridyl urea gels as soft matter with selective antibacterial properties - RSC. 3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
